molecular formula C17H21NO5 B12308025 rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans

rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans

Cat. No.: B12308025
M. Wt: 319.4 g/mol
InChI Key: AOILNDHYYPDSFC-UHFFFAOYSA-N
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Description

rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an oxolane ring, both of which contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans typically involves a series of organic reactions. One common method includes the reaction of chiral amino alcohols with suitable acids . The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans include:

  • rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid
  • rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid

These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C17H21NO5/c19-16(20)14-7-9-22-15(14)13-6-8-18(10-13)17(21)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)

InChI Key

AOILNDHYYPDSFC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2C(CCO2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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